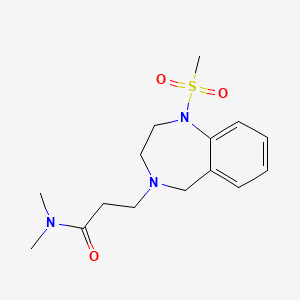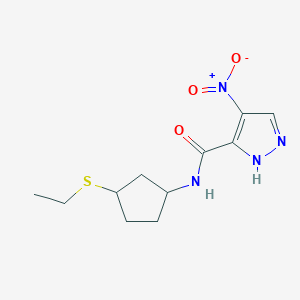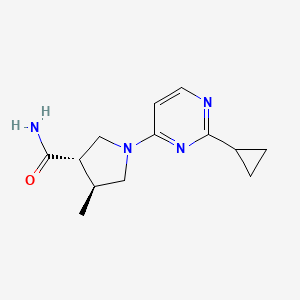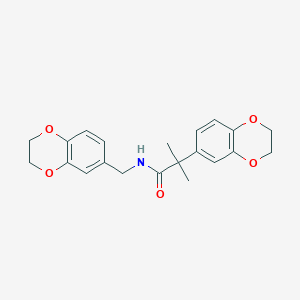![molecular formula C20H22N2O3 B7055322 N-[1-(furan-3-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B7055322.png)
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-indene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound that features a unique combination of a furan ring, a piperidine ring, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-indene-4-carboxamide typically involves multiple steps:
Formation of the Furan-3-carbonyl Intermediate: The synthesis begins with the preparation of the furan-3-carbonyl chloride from furan-3-carboxylic acid using thionyl chloride under reflux conditions.
Piperidine Derivative Formation: The next step involves the reaction of the furan-3-carbonyl chloride with piperidine to form the N-(furan-3-carbonyl)piperidine intermediate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Indene Carboxamide Formation: The final step involves coupling the N-(furan-3-carbonyl)piperidine intermediate with 2,3-dihydro-1H-indene-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological pathways due to the presence of the piperidine ring.
Biological Studies: It can be used to study receptor-ligand interactions, given its potential to bind to various biological targets.
Chemical Biology: The compound can serve as a probe to investigate cellular processes involving furan and indene derivatives.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N-[1-(furan-3-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-indene-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic neurotransmitter structures, potentially allowing the compound to modulate neurological pathways. The furan and indene moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-carbonyl)piperidin-4-yl derivatives: These compounds share the furan and piperidine components but differ in the position of the carbonyl group.
Indene derivatives: Compounds like 2,3-dihydro-1H-indene-4-carboxylic acid share the indene moiety but lack the piperidine and furan components.
Uniqueness
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-indene-4-carboxamide is unique due to its combination of three distinct structural motifs: the furan ring, the piperidine ring, and the indene moiety. This combination is not commonly found in other compounds, which may confer unique biological activities and chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-indene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(18-6-2-4-14-3-1-5-17(14)18)21-16-7-10-22(11-8-16)20(24)15-9-12-25-13-15/h2,4,6,9,12-13,16H,1,3,5,7-8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJRTAPCNIQABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(=O)NC3CCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-oxobutyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7055241.png)
![(2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B7055263.png)

![5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7055272.png)

![3-ethylsulfanyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]benzamide](/img/structure/B7055276.png)

![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]acetamide](/img/structure/B7055279.png)


![2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile](/img/structure/B7055316.png)
![4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile](/img/structure/B7055326.png)
![3-ethyl-N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7055328.png)
![N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7055336.png)
